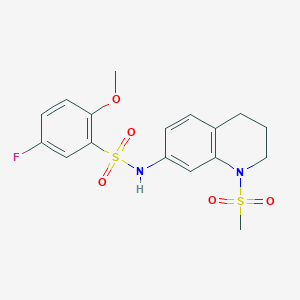

5-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzene-1-sulfonamide

描述

5-Fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a tetrahydroquinoline core substituted with a methanesulfonyl group at position 1 and a sulfonamide-linked benzene ring bearing fluorine (position 5) and methoxy (position 2) substituents. The fluorine atom may enhance metabolic stability and binding affinity through electronegative effects, while the methoxy group could improve solubility compared to halogenated analogs .

属性

IUPAC Name |

5-fluoro-2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O5S2/c1-25-16-8-6-13(18)10-17(16)27(23,24)19-14-7-5-12-4-3-9-20(15(12)11-14)26(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPGIZPFWLCXJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

- Fluoro group : Enhances lipophilicity and may influence biological activity.

- Methanesulfonyl group : Imparts unique reactivity and potential for interaction with biological targets.

- Tetrahydroquinoline ring : A common scaffold in pharmacologically active compounds.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular pathways involved in various diseases. The methanesulfonyl group may modulate the compound's reactivity and binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown effectiveness against various bacterial strains, including drug-resistant strains.

- Mechanism : Likely involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity:

- Cell Line Studies : Demonstrated cytotoxic effects on cancer cell lines such as breast and lung cancer cells.

- Mechanism : Potentially involves apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of related sulfonamide compounds against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives, suggesting that modifications to the sulfonamide structure can enhance activity against resistant strains .

Study 2: Anticancer Activity

In a study focusing on the anticancer potential of tetrahydroquinoline derivatives, this compound showed promising results:

- Cell Viability Assays : IC50 values were recorded at 15 µM for lung cancer cells.

- Mechanism Investigation : Indicated involvement of the mitochondrial pathway in apoptosis .

Data Table: Summary of Biological Activities

相似化合物的比较

Key Differences and Implications :

- Substituents : The target compound’s methoxy group (electron-donating) contrasts with the chloro groups (electron-withdrawing) in tolylfluanid and dichlofluanid. This difference likely alters solubility and reactivity, favoring the target compound in aqueous environments.

- Core Structure: The tetrahydroquinoline (THQ) core in the target compound may enhance binding to eukaryotic enzymes (e.g., kinases or proteases) compared to the simpler phenyl rings in pesticides.

- Biological Activity: While tolylfluanid and dichlofluanid act as fungicides via nonspecific thiol group inhibition, the target compound’s THQ moiety could enable selective targeting, reducing off-target effects .

Fluorinated Compounds

discusses perfluorinated compounds (PFCs), which share fluorine substituents but differ in backbone structure.

Key Insights :

- The single fluorine in the target compound balances bioavailability and stability, whereas PFCs’ hyper-fluorination confers environmental persistence but limits therapeutic utility .

Quinoline Derivatives

references Quinoline Yellow (QY), a dye with a quinoline backbone.

| Compound | Functional Groups | Application |

|---|---|---|

| Target Compound | Sulfonamide, methoxy, F | Biomedical research |

| Quinoline Yellow | Sulfonic acid, azo groups | Dye, cell culture marker |

Structural vs. Functional Comparison :

Mechanistic and Functional Insights

- Lumping Strategy Relevance: notes that structurally similar compounds may share properties. However, the target compound’s THQ core and methoxy group distinguish it from simpler sulfonamides, necessitating separate evaluation despite superficial similarities .

- Metabolic Stability: The methanesulfonyl group may reduce hepatic clearance compared to dimethylamino sulfonyl groups in pesticides, extending half-life .

常见问题

Q. What are the optimal synthetic routes for preparing 5-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzene-1-sulfonamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Tetrahydroquinoline Core Formation : Start with an aniline derivative, followed by catalytic hydrogenation or reductive cyclization to form the tetrahydroquinoline ring .

Sulfonylation : React the tetrahydroquinoline intermediate with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the methanesulfonyl group .

Sulfonamide Coupling : Use 5-fluoro-2-methoxybenzenesulfonyl chloride in a nucleophilic substitution reaction with the amine group of the tetrahydroquinoline moiety. Temperature control (0–5°C) and anhydrous solvents (e.g., dichloromethane) are critical to avoid side reactions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the methoxy (-OCH₃), fluorine (-F), and sulfonamide (-SO₂NH-) groups. Key peaks include δ ~3.3 ppm (methoxy protons) and δ ~7.5–8.5 ppm (aromatic protons) .

- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between sulfonamide groups) .

- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z ~453.08) and isotopic pattern matching .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

Methodological Answer:

- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., CA IX/XII) due to the sulfonamide group’s known affinity for zinc-containing enzymes. Use a stopped-flow CO₂ hydration assay .

- Antimicrobial Screening : Perform broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, referencing similar sulfonamides with reported activity .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Compare with controls like cisplatin .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonamide coupling?

Methodological Answer:

- Solvent Selection : Replace dichloromethane with THF or DMF to enhance solubility of intermediates.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .

- Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to account for hydrolysis losses .

- In Situ Monitoring : Employ FTIR to track the disappearance of the amine peak (~3300 cm⁻¹) and confirm reaction completion .

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?

Methodological Answer:

- Comparative SAR Studies : Synthesize analogs (e.g., 5-fluoro-N-(1-ethanesulfonyl-tetrahydroquinolin-7-yl)-2-ethoxybenzene-1-sulfonamide) and compare:

- Lipophilicity : Measure logP values (HPLC) to correlate with membrane permeability .

- Enzyme Binding : Perform molecular docking (AutoDock Vina) to assess interactions with CA IX active sites. Methoxy groups may enhance π-π stacking with His94/96 residues .

- In Vivo Efficacy : Evaluate pharmacokinetics (e.g., half-life in rodent models) to determine if ethoxy derivatives improve metabolic stability .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed sulfonamides) that may confound results .

- Off-Target Screening : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。